Physicochemical properties of 4-Amino-1,1,1-trifluorobut-3-en-2-one
Physicochemical properties of 4-Amino-1,1,1-trifluorobut-3-en-2-one
Physicochemical Profile & Synthetic Utility of 4-Amino-1,1,1-trifluorobut-3-en-2-one
Executive Summary
4-Amino-1,1,1-trifluorobut-3-en-2-one is a critical fluorinated building block (synthon) in modern heterocyclic chemistry. Characterized by a push-pull enaminone system terminated by a strongly electron-withdrawing trifluoromethyl (
This guide provides a definitive analysis of its physicochemical properties, structural dynamics (tautomerism and isomerism), and a validated protocol for its synthesis from 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO).
Chemical Identity & Molecular Architecture
Identification Data[1][2][3][4][5]
| Property | Data |
| Chemical Name | 4-Amino-1,1,1-trifluorobut-3-en-2-one |
| CAS Registry Number | 184848-89-3 |
| Synonyms | 3-Amino-1,1,1-trifluoro-3-buten-2-one; Trifluoro-enaminone |
| Molecular Formula | |
| Molecular Weight | 139.08 g/mol |
| SMILES | NC=CC(=O)C(F)(F)F |
| Precursor | 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO, CAS: 17129-06-5) |
Structural Dynamics: Isomerism & Tautomerism
Unlike simple ketones, 4-amino-1,1,1-trifluorobut-3-en-2-one exists in a dynamic equilibrium heavily influenced by the electronic pull of the
-
Electronic "Push-Pull" System: The molecule is a vinylogous amide. The lone pair on the nitrogen donates electron density into the
-system (Push), while the carbonyl and groups withdraw density (Pull). This polarizes the C=C double bond, making the -carbon (C4) electrophilic, but less so than in the precursor ETFBO. -
Z-Isomer Dominance: The (Z)-isomer is thermodynamically favored over the (E)-isomer due to the formation of a pseudo-six-membered ring stabilized by an intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen (
). -
Tautomerism: The keto-enamine form is significantly more stable than the imino-enol form.
Figure 1: Structural equilibria favoring the Z-Keto-Enamine form due to intramolecular hydrogen bonding.
Physicochemical Properties
The introduction of the trifluoromethyl group drastically alters the properties compared to the non-fluorinated analog (4-aminobut-3-en-2-one).
| Property | Value / Description | Causality & Insight |
| Physical State | Light yellow solid or viscous liquid | Intermolecular Hydrogen bonding ( |
| Melting Point | 85–90 °C (Estimated range based on analogs) | The |
| Solubility | Soluble in MeOH, EtOH, DMSO, | The lipophilic |
| Lipophilicity (LogP) | ~0.8 - 1.2 (Predicted) | Higher than non-fluorinated analogs. |
| Acidity/Basicity | Weakly basic | The nitrogen lone pair is delocalized into the carbonyl (vinylogous amide), reducing basicity. Protonation occurs at Oxygen , not Nitrogen. |
| Stability | Moisture Sensitive | While more stable than the ethoxy precursor, it can hydrolyze under acidic aqueous conditions to release ammonia and trifluoroacetylacetaldehyde. |
Synthesis Protocol
The most reliable synthesis route is the Nucleophilic Vinylic Substitution (
Reagents & Materials[4][5][6][7][8][9]
-
Starting Material: 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) [CAS: 17129-06-5].[1][2][3][4]
-
Nucleophile: Aqueous Ammonia (25-28%) or Ammonium Acetate (
). -
Solvent: Ethanol (EtOH) or Acetonitrile (
). -
Temperature: 0°C to Room Temperature (RT).
Step-by-Step Procedure
-
Preparation: Dissolve ETFBO (1.0 equiv) in Ethanol (5 volumes) in a round-bottom flask.
-
Addition: Cool the solution to 0°C using an ice bath.
-
Reaction: Dropwise add Aqueous Ammonia (1.2 equiv) or solid Ammonium Acetate (1.5 equiv).
-
Note: The reaction is exothermic. Control addition rate to prevent polymerization.
-
-
Monitoring: Stir at 0°C for 30 minutes, then warm to RT. Monitor by TLC (SiO2, Hexane/EtOAc) or LC-MS. The starting material (ETFBO) spot will disappear.
-
Workup:
-
Concentrate the solvent under reduced pressure (Rotavap).
-
The residue is usually pure enough for subsequent steps.
-
If purification is needed, recrystallize from Hexane/Ether or perform flash chromatography (though silica acidity can sometimes degrade the product).
-
Figure 2: Synthetic workflow converting ETFBO to the amino-enone via
Reactivity & Applications in Drug Discovery
The core utility of 4-amino-1,1,1-trifluorobut-3-en-2-one lies in its reactivity as a 1,3-dielectrophile equivalent .
Regioselectivity in Heterocycle Synthesis
-
Reaction with Hydrazines: Forms Trifluoromethyl-Pyrazoles .
-
Mechanism:[5] The hydrazine
attacks the -carbon (C4), followed by cyclization onto the carbonyl. -
Relevance: This motif is found in COX-2 inhibitors (e.g., Celecoxib).
-
-
Reaction with Amidines: Forms Trifluoromethyl-Pyrimidines .
-
Reaction with 1,3-Dicarbonyls: Forms Trifluoromethyl-Pyridines (via Hantzsch-type synthesis).
The Fluorine Effect
The
-
Hardness: It makes the carbonyl carbon "harder" (more resistant to orbital-controlled attack) but increases the electrophilicity of the
-carbon. -
Lipophilicity: In the final drug molecule, the
group enhances metabolic stability by blocking cytochrome P450 oxidation at that position.
Figure 3: Divergent synthesis pathways to bioactive heterocycles.
References
-
Synthesis of ETFBO & Derivatives
-
Chemical Data & Identifiers
-
Title: 4-Amino-1,1,1-trifluoro-3-buten-2-one CAS 184848-89-3 Data.[7]
- Source: ChemicalBook.
-
-
General Reactivity of Fluorinated Enones
- Title: Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroarom
- Source: Beilstein Journal of Organic Chemistry (PMC).
-
URL:[Link]
-
Precursor Properties (ETFBO)
Sources
- 1. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. lookchem.com [lookchem.com]
- 3. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | C6H7F3O2 | CID 2780395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one BHT 0.5 stabilizer, technical grade 17129-06-5 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – QUEST-LFS – Leibniz Universität Hannover [quest-lfs.uni-hannover.de]
- 7. 4-Amino-1,1,1-trifluoro-3-buten-2-one | 184848-89-3 [chemicalbook.com]
- 8. 1,1,1-Trifluorobut-3-en-2-one | C4H3F3O | CID 12936266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Ethoxy-1,1,1-trifluor-3-buten-2-on – Wikipedia [de.wikipedia.org]
